molecular formula C9H8ClNO4 B2745628 6-Chloro-5-(ethoxycarbonyl)nicotinic acid CAS No. 1491150-55-0

6-Chloro-5-(ethoxycarbonyl)nicotinic acid

Cat. No.: B2745628
CAS No.: 1491150-55-0
M. Wt: 229.62
InChI Key: DLYYZSOHTWTXRX-UHFFFAOYSA-N
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Description

“6-Chloro-5-(ethoxycarbonyl)nicotinic acid” is a chemical compound with the molecular formula C9H8ClNO4 . It is related to 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 6-Chloronicotine , which is a drug that acts as an agonist at neural nicotinic acetylcholine receptors .


Synthesis Analysis

The synthesis of this compound involves the reaction of Dichloronicotinic acid and Ethyl 4-piperidinecarboxylate dissolved in THF . The mixture is refluxed and stirred for 3 hours. The reaction is completed by HPLC followed by the addition of sodium bicarbonate and stirring at room temperature for 0.5 hours .


Molecular Structure Analysis

The molecular weight of “this compound” is 229.62 . The InChI Key is DLYYZSOHTWTXRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of Dichloronicotinic acid and Ethyl 4-piperidinecarboxylate in THF .


Physical and Chemical Properties Analysis

The compound has a melting point of 187-189°C . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Kp (skin permeation) of -6.59 cm/s and a consensus Log Po/w of 1.21 .

Mechanism of Action

While the specific mechanism of action for “6-Chloro-5-(ethoxycarbonyl)nicotinic acid” is not mentioned in the search results, it is related to 6-Chloronicotine , which acts as an agonist at neural nicotinic acetylcholine receptors .

Safety and Hazards

The compound is classified as a danger with a class of 6.1 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The UN number is 2811 and the hazard statements are H301-H311-H331 .

Properties

IUPAC Name

6-chloro-5-ethoxycarbonylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(14)6-3-5(8(12)13)4-11-7(6)10/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYYZSOHTWTXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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